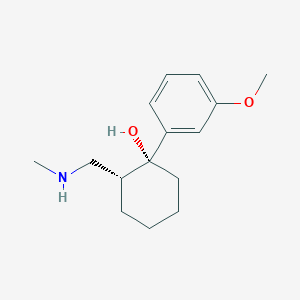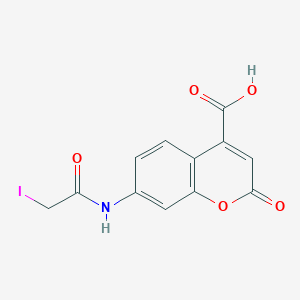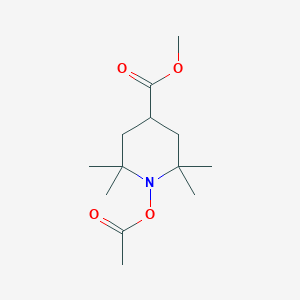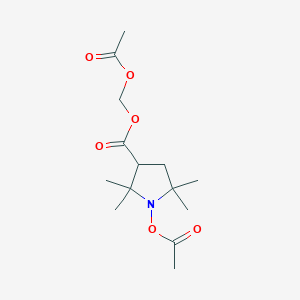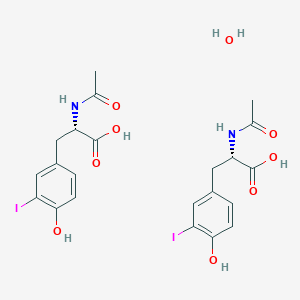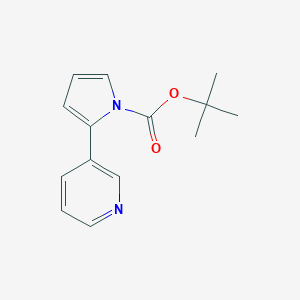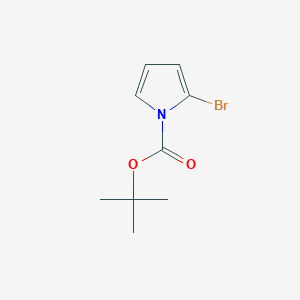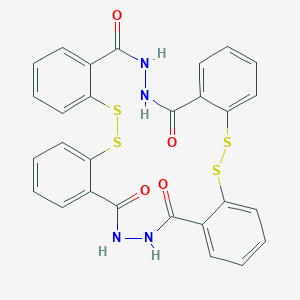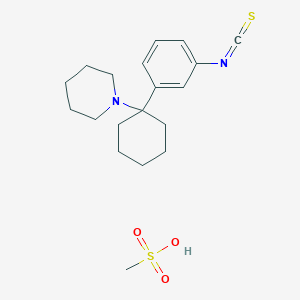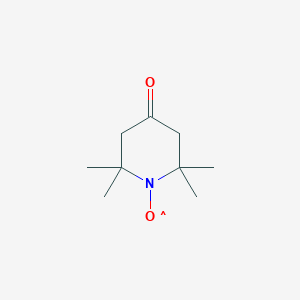
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
概要
説明
1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジンは、テトラヒドロピリジンと呼ばれる有機化合物です。 これは、神経毒である1-メチル-4-フェニルピリジニウムの前駆体としての役割を果たすため、大きな関心を集めています。1-メチル-4-フェニルピリジニウムは、脳の黒質のドーパミンニューロンを破壊することで、パーキンソン病の永続的な症状を引き起こします 。 この化合物は、パーキンソン病および関連する神経変性疾患の研究において広く使用されています 。
科学的研究の応用
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is extensively used in scientific research, particularly in the study of Parkinson’s disease. It is used to induce Parkinsonian symptoms in animal models, allowing researchers to study the disease’s progression and potential treatments . The compound is also used to investigate the mechanisms of neurodegeneration, oxidative stress, and mitochondrial dysfunction . Additionally, it has applications in studying the effects of neuroprotective agents and the role of various neurotransmitters in the brain .
作用機序
1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジンの主要な作用機序は、モノアミン酸化酵素Bによって、1-メチル-4-フェニルピリジニウムに変換されることです 。 1-メチル-4-フェニルピリジニウムは、次に、黒質のドーパミンニューロンを選択的に標的にし、その破壊につながります 。 このプロセスには、ミトコンドリア複合体Iの阻害が関与し、ミトコンドリアの機能不全と活性酸素種の生成が起こります 。 これらの活性酸素種の蓄積は、酸化ストレスを引き起こし、最終的にニューロンの細胞死につながります 。
類似の化合物との比較
1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジンは、ドーパミンニューロンを選択的に標的にすることによって、パーキンソン病の症状を誘発する能力において独特です 。類似の化合物には以下が含まれます。
6-ヒドロキシドーパミン: パーキンソン病をモデル化するのに使用される別の神経毒ですが、脳への直接注入が必要です.
生化学分析
Biochemical Properties
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is transformed to 1-methyl-4-phenylpyridine (MPP+) via the enzyme monoamine oxidase B (MAOB), which causes oxidative stress . This transformation leads to the destruction of dopaminergic neurons in the substantia nigra pars compacta (SNc) . MPTP is a lipophilic compound and can therefore cross the blood–brain barrier .
Cellular Effects
This compound shows its effects by causing inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra . In dopaminergic neurons, MPTP blocks the mitochondrial complex I which leads to mitochondrial dysfunction .
Molecular Mechanism
Once inside the brain, this compound is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ kills primarily dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra . MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals, toxic molecules that contribute further to cell destruction .
Temporal Effects in Laboratory Settings
The effects of this compound on memory and motor functions have been studied in more than one thousand animals mainly including rats and mice . The results showed that in addition to motor functions such as coordination, balance and locomotor activity, MPTP significantly affects various mnemonic processes including spatial memory, working memory, recognition memory, and associative memory .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been used to study disease models in various animals . While MPTP itself has no psychoactive effects, the compound may be accidentally produced during the manufacture of MPPP, a synthetic opioid drug with effects similar to those of morphine and pethidine (meperidine) .
Metabolic Pathways
This compound is transformed to MPP+ via monoamine oxidase B (MAOB), which causes oxidative stress . This transformation leads to the destruction of dopaminergic neurons in the substantia nigra pars compacta (SNc) .
Transport and Distribution
This compound itself is not toxic, but it is a lipophilic compound and can therefore cross the blood–brain barrier . Once inside the brain, MPTP is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) .
Subcellular Localization
The subcellular localization of this compound is primarily in the brain, where it crosses the blood-brain barrier and is metabolized into MPP+ . This metabolite then causes the destruction of dopaminergic neurons in the substantia nigra pars compacta (SNc) .
準備方法
1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジンは、さまざまな方法で合成できます。 一般的な合成ルートの1つは、塩基性条件下で、4-フェニル-1,2,3,6-テトラヒドロピリジンとヨウ化メチルを反応させることです 。この反応には、通常、ジメチルスルホキシドなどの溶媒と、炭酸カリウムなどの塩基が必要です。 工業的な生産方法では、多くの場合、同様の合成ルートが用いられますが、規模が大きく、最適化された反応条件が用いられ、高収率と高純度が保証されます 。
化学反応の分析
1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジンは、いくつかのタイプの化学反応を起こします。
酸化: グリア細胞中のモノアミン酸化酵素Bによって、1-メチル-4-フェニルピリジニウムに代謝されます.
還元: この化合物は、特定の条件下で、対応するジヒドロピリジン誘導体に還元できます。
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます 。 これらの反応から生成される主な生成物には、1-メチル-4-フェニルピリジニウムおよびさまざまな置換誘導体が含まれます 。
科学研究への応用
1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジンは、科学研究、特にパーキンソン病の研究で広く使用されています。 これは、動物モデルでパーキンソン病の症状を誘発するために使用され、研究者は病気の進行と潜在的な治療法を研究することができます 。 この化合物は、神経変性、酸化ストレス、ミトコンドリアの機能不全のメカニズムを調査するためにも使用されます 。 さらに、神経保護薬の効果と、さまざまな神経伝達物質が脳における役割を研究する際にも適用されます 。
類似化合物との比較
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is unique in its ability to induce Parkinsonian symptoms by selectively targeting dopaminergic neurons . Similar compounds include:
6-hydroxydopamine: Another neurotoxin used to model Parkinson’s disease, but it requires direct injection into the brain.
Rotenone: A naturally occurring compound that also inhibits mitochondrial complex I and induces Parkinsonian symptoms.
Paraquat: An herbicide that has been linked to Parkinson’s disease through its ability to generate reactive oxygen species.
These compounds share similar mechanisms of action but differ in their specific targets and methods of administration .
特性
IUPAC Name |
1-methyl-4-phenyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRACCBDVIHHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040933 | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [HSDB] | |
| Record name | MPTP | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
85 to 90 °C @ 0.8 mm Hg | |
| Record name | 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00945 [mmHg] | |
| Record name | MPTP | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals from heptane | |
CAS No. |
28289-54-5 | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28289-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028289545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28289-54-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-tetrahydro-1-methyl-4-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MPTP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P21XSP91P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
40-42 °C | |
| Record name | 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

